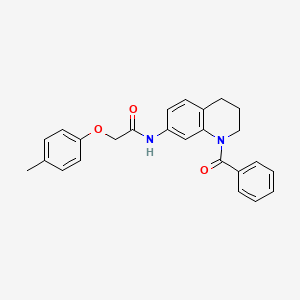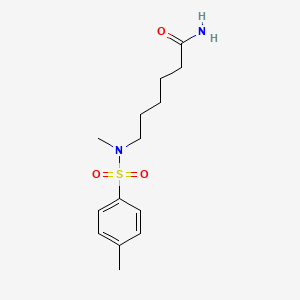
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide, or BTHQ for short, is a synthetic compound that has been used in scientific research for various applications. It has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments. In
科学研究应用
BTHQ has been used in a variety of scientific research applications. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the immune system. In addition, BTHQ has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.
作用机制
The mechanism of action of BTHQ is not well understood. However, it is believed that BTHQ binds to certain receptors in the body, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H1 receptor. It is also believed that BTHQ modulates the activity of these receptors, resulting in changes in the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
BTHQ has been found to have a variety of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been found to have an antipsychotic effect, meaning that it can reduce psychotic symptoms. In addition, BTHQ has been found to have an anti-inflammatory effect, meaning that it can reduce inflammation.
实验室实验的优点和局限性
BTHQ has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable. In addition, it is relatively non-toxic, and has been found to have a variety of biochemical and physiological effects. However, it is important to note that BTHQ has a relatively short half-life, meaning that it should be used quickly after synthesis.
未来方向
There are several potential future directions for BTHQ research. One potential direction is to investigate the mechanism of action of BTHQ in more detail. Another potential direction is to investigate the effects of BTHQ on other receptors and neurotransmitters. In addition, future research could investigate the potential therapeutic uses of BTHQ, as well as the potential adverse effects of BTHQ. Finally, future research could investigate the potential synergistic effects of BTHQ when combined with other drugs or compounds.
合成方法
BTHQ can be synthesized using a two-step process. The first step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 4-methylphenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with acetic anhydride. This two-step process yields BTHQ as the final product.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-9-13-22(14-10-18)30-17-24(28)26-21-12-11-19-8-5-15-27(23(19)16-21)25(29)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJCLWJFFFJBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6565368.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B6565373.png)
![5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565381.png)
![2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565385.png)
![3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565397.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B6565402.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565418.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565425.png)
![7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6565428.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565443.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565458.png)


